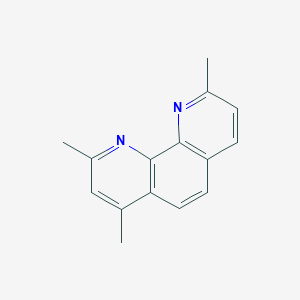

2,4,9-Trimethyl-1,10-phenanthroline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,4,9-Trimethyl-1,10-phenanthroline, also known as TMP, is a heterocyclic organic compound that belongs to the family of phenanthrolines. TMP is a versatile ligand that has been extensively studied for its various applications in scientific research. It is widely used in the synthesis of metal complexes, DNA probes, and sensors.

Wissenschaftliche Forschungsanwendungen

Aerobic Oxidation of Alcohols to Aldehydes and Ketones

The compound is used in the aerobic oxidation of alcohols to aldehydes and ketones . A 1,10-phenanthroline based polymer named PPPhen was prepared by the Friedel-Crafts reaction of 1,10-phenanthroline and pyrene cross-linked with dimethoxymethane. The related Pd catalyst Pd@PPPhen was prepared by supporting Pd nanoparticles(NPs) on the PPPhen material .

Catalysts for Alcohol Oxidation

Catalysts with 1,10-phenanthroline also have excellent reactivity and selectivity in the catalytic oxidation of alcohols to aldehydes and ketones . Cu based catalysts on the cross-linked 1,10-phenanthroline for the aerobic oxidation of 2,3,6-trimethylphenol to 2,3,5-trimethyl-1,4-benzoquinone have been reported .

DNA Interactions

The compound has been compared to other known 1,10-phenanthroline G4 ligands endowed with antitumor properties, such as PhenDC3 and PhenQE8 .

Antioxidants in Tires

TMQ derivatives used as ligands can be used as an indicator of the developmental toxicity risk for the corresponding designed hydroxyl derivatives of TMQ .

Wirkmechanismus

Target of Action

2,4,9-Trimethyl-1,10-phenanthroline is a derivative of 1,10-Phenanthroline . The primary targets of 1,10-Phenanthroline are metallopeptidases, specifically zinc metallopeptidases . Therefore, it is likely that 2,4,9-Trimethyl-1,10-phenanthroline may also target these enzymes. Metallopeptidases play a crucial role in various biological processes, including protein degradation and signal transduction .

Mode of Action

1,10-phenanthroline, a related compound, acts as an inhibitor of metallopeptidases . It inhibits the enzyme activity by chelating the metal ion required for catalytic activity, leaving an inactive apoenzyme . It’s plausible that 2,4,9-Trimethyl-1,10-phenanthroline may exhibit a similar mode of action.

Biochemical Pathways

Given its potential interaction with metallopeptidases, it could impact pathways involving protein degradation and signal transduction .

Result of Action

If it acts similarly to 1,10-phenanthroline, it could potentially inhibit the activity of metallopeptidases, impacting protein degradation and signal transduction processes .

Eigenschaften

IUPAC Name |

2,4,9-trimethyl-1,10-phenanthroline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2/c1-9-8-11(3)17-15-13(9)7-6-12-5-4-10(2)16-14(12)15/h4-8H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPPITTQLRYUZEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,9-Trimethyl-1,10-phenanthroline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl (4S,5E,6S)-5-ethylidene-4-[2-oxo-2-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]ethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/no-structure.png)

![N-(3'-acetyl-7-methyl-2-oxo-1-phenethyl-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B2488422.png)

![1-(3-Methylphenyl)-4-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B2488434.png)

![1,3-Benzodioxol-5-yl[4-(4-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B2488437.png)

![4-Methoxy-3-[(propanoylamino)methyl]benzenesulfonyl fluoride](/img/structure/B2488440.png)

![2-(4-chlorophenyl)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)acetamide](/img/structure/B2488441.png)

![Ethyl 4-(3-ethyl-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h] purin-8-yl)benzoate](/img/structure/B2488443.png)